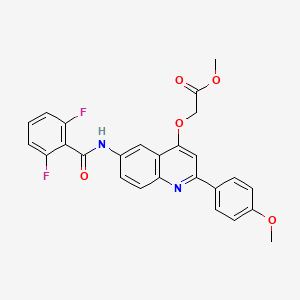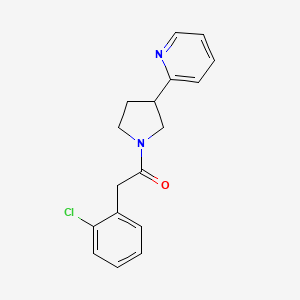
2-(2-Chlorophenyl)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone, also known as CPE, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPE belongs to the class of aryl ketones and has been found to exhibit a variety of biological effects.
Scientific Research Applications
Organic Synthesis and Catalysis
In organic synthesis, derivatives of pyrrolidine, such as those structurally related to "2-(2-Chlorophenyl)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone," have been utilized in the synthesis of complex molecules. For instance, the synthesis and structural characterization of new pyrrole derivatives demonstrate their potential as corrosion inhibitors, showcasing the diverse applications of pyrrolidine derivatives in material science and organic synthesis (Louroubi et al., 2019). Additionally, the development of catalytic systems using pyridyl functionalized ligands for the polymerization of ethylene indicates the significance of these compounds in catalysis and polymer science (Fernandes et al., 2002).
Material Science
In material science, chromophore-based compounds, including those with pyridyl and pyrrolidinyl groups, have been explored for their electro-optic and photophysical properties. The influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response highlights the role of these molecules in developing advanced materials for optical applications (Facchetti et al., 2006).
Pharmacological Synthesis
In the field of pharmacology, the asymmetric synthesis and characterization of novel cathinone derivatives, such as those related to "this compound," have been documented. These studies contribute to the understanding and development of new synthetic routes for pharmacologically active compounds (Bijlsma et al., 2015).
Biocatalysis and Green Chemistry
The use of biocatalysts for the enantioselective reduction of 2-benzoylpyridine derivatives, exemplifying a green chemistry approach to synthesizing enantiopure alcohols, demonstrates the environmental and economic benefits of utilizing microbial cells in organic synthesis. This approach highlights the potential of biocatalysis in the synthesis of complex organic molecules with high enantioselectivity and atom economy (Xu et al., 2017).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-pyridin-2-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-6-2-1-5-13(15)11-17(21)20-10-8-14(12-20)16-7-3-4-9-19-16/h1-7,9,14H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHWGUJZZRQHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)
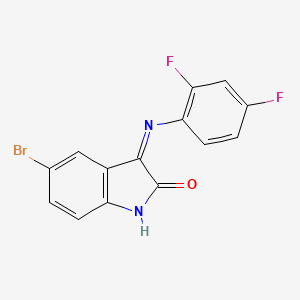
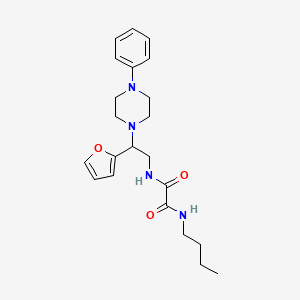
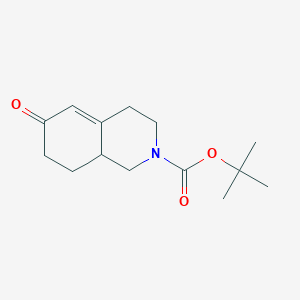
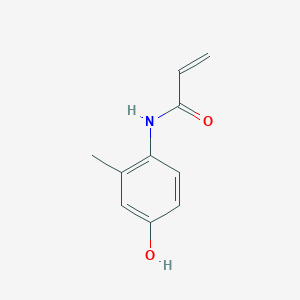

![3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2535432.png)

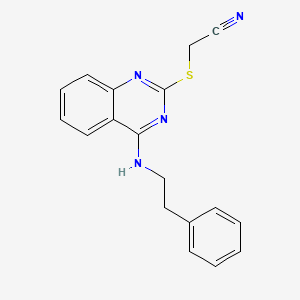
![4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2535437.png)
![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2535438.png)
